molecular formula C12H18N2O3S2 B4804100 3-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

3-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

Cat. No.: B4804100
M. Wt: 302.4 g/mol
InChI Key: XPXRQFHGPKIJTL-UHFFFAOYSA-N
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Description

3-[(Cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide is a chemical compound with a complex structure that includes a thiophene ring, a sulfonyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene core. The cyclohexylamino group is introduced through a sulfonylation reaction, followed by the formation of the amide bond with N-methyl-2-thiophenecarboxylic acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of various functional groups at the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological pathways.

Medicine: Research is ongoing to explore the medicinal applications of this compound. It has been investigated for its potential use in treating diseases such as cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 4-[(Cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

  • 3-[(Cyclohexylamino)sulfonyl]-N-ethyl-2-thiophenecarboxamide

  • 3-[(Cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid

Uniqueness: 3-[(Cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties. Its methyl group and specific positioning of the sulfonyl group differentiate it from similar compounds.

Properties

IUPAC Name

3-(cyclohexylsulfamoyl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-13-12(15)11-10(7-8-18-11)19(16,17)14-9-5-3-2-4-6-9/h7-9,14H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXRQFHGPKIJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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